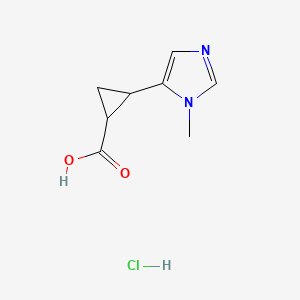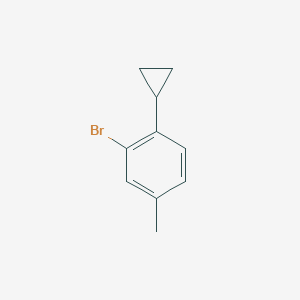![molecular formula C7H12N4O3 B13196347 Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde under basic conditions.
Amino acid esterification: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate.
Reduction: Formation of methyl 2-amino-3-[4-(hydroxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl]propanoate.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-[4-(methyl)-1H-1,2,3-triazol-1-yl]propanoate
- Methyl 2-amino-3-[4-(ethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Methyl 2-amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
Uniqueness
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization
Propiedades
Fórmula molecular |
C7H12N4O3 |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]propanoate |
InChI |
InChI=1S/C7H12N4O3/c1-14-7(13)6(8)3-11-2-5(4-12)9-10-11/h2,6,12H,3-4,8H2,1H3 |
Clave InChI |
SGBOTRXLCAVEDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN1C=C(N=N1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
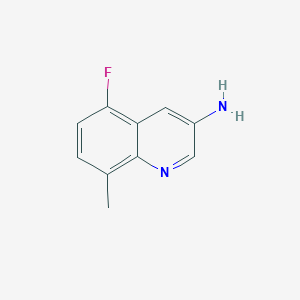

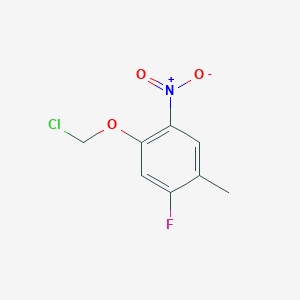
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
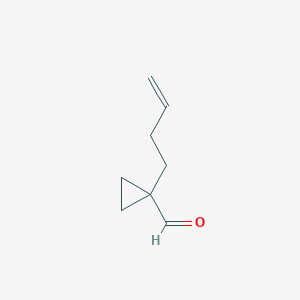
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
